Hexadecyl-tris(2-hydroxyethyl)azanium;bromide
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Overview
Description
Hexadecyl-tris(2-hydroxyethyl)azanium;bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt microbial membranes, making it an effective antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl-tris(2-hydroxyethyl)azanium;bromide can be synthesized through the quaternization of hexadecylamine with tris(2-hydroxyethyl)amine in the presence of a bromide source. The reaction typically occurs under mild conditions, with the reactants dissolved in an appropriate solvent such as ethanol or water. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then separated and purified using techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl-tris(2-hydroxyethyl)azanium;bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction typically occurs in aqueous or alcoholic solutions at room temperature.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, usually under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, typically in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are typically the substituted quaternary ammonium compounds.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Reactions: Reduction usually results in the formation of the corresponding amines or alcohols.
Scientific Research Applications
Hexadecyl-tris(2-hydroxyethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial membrane disruption and as a disinfectant in laboratory settings.
Medicine: It is explored for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: The compound is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties
Mechanism of Action
Hexadecyl-tris(2-hydroxyethyl)azanium;bromide exerts its effects primarily through the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial membrane, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzyl-tris(2-hydroxyethyl)azanium;bromide: A compound with a similar structure but with a benzyl group instead of a hexadecyl group.
Uniqueness
Hexadecyl-tris(2-hydroxyethyl)azanium;bromide is unique due to its specific combination of a long hydrophobic hexadecyl chain and three hydrophilic hydroxyethyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent .
Properties
Molecular Formula |
C22H48BrNO3 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
hexadecyl-tris(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C22H48NO3.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(17-20-24,18-21-25)19-22-26;/h24-26H,2-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
XLDCGLTULVZQPJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Br-] |
Origin of Product |
United States |
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